Tosyloxy-propionic acid chloride

Asymmetric Synthesis Triazole Antifungals Friedel-Crafts Acylation

Tosyloxy-propionic acid chloride is a bifunctional chiral building block combining a reactive acid chloride with a tosylate leaving group at the alpha-carbon. Unlike generic propionyl chloride or standalone tosyl chloride, this single reagent enables stereocontrolled sequential derivatization—critical for Friedel-Crafts acylations that set key stereocenters in triazole antifungal and chiral drug candidate synthesis. The superior tosyloxy leaving group ensures high-yield SN2 inversion with minimal racemization. Ideal for heterobifunctional linkers via chemoselective amine coupling followed by thiol displacement. Procure when synthetic routes demand orthogonal reactivity and stereochemical fidelity that simpler analogs cannot deliver.

Molecular Formula C10H11ClO4S
Molecular Weight 262.71 g/mol
Cat. No. B8348610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosyloxy-propionic acid chloride
Molecular FormulaC10H11ClO4S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)Cl
InChIInChI=1S/C10H11ClO4S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8H,1-2H3
InChIKeyXFKAMBULGKHYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tosyloxy-Propionic Acid Chloride: A Bifunctional Chiral Building Block for Advanced Synthesis


Tosyloxy-propionic acid chloride is a bifunctional organic compound containing both a reactive acid chloride and a sulfonate ester (tosylate) leaving group. It is primarily employed as a chiral building block in the synthesis of enantiomerically pure pharmaceutical intermediates [1]. The presence of the chiral center at the alpha-carbon and the excellent leaving group ability of the tosyloxy moiety enable its use in stereocontrolled Friedel-Crafts acylations and other nucleophilic substitution reactions [2].

Why Simple Acid Chlorides or Sulfonates Cannot Replace Tosyloxy-Propionic Acid Chloride


Generic substitution with simpler analogs, such as a standard acid chloride (e.g., propionyl chloride) or a standalone sulfonate ester (e.g., tosyl chloride), fails because it eliminates the core synthetic advantage of this compound: the ability to perform stereocontrolled, sequential derivatization. The tosyloxy group at the chiral center provides superior stereochemical control in Friedel-Crafts acylations compared to simple halogens [1], while the acid chloride offers a distinct orthogonal reactive handle. Using separate reagents would necessitate a longer, less efficient synthetic route with lower overall yield and potential for racemization [1].

Quantitative Differentiation of Tosyloxy-Propionic Acid Chloride vs. In-Class Alternatives


Enantioselective Friedel-Crafts Acylation for Antifungal API Synthesis

The (S)-2-tosyloxypropionyl chloride derivative serves as a key chiral intermediate in the concise, stereocontrolled synthesis of a triazole antifungal agent [1]. While a direct head-to-head yield comparison with a non-tosyloxy analog is not available in the primary source, the paper's methodology is presented as a 'concise synthesis' specifically leveraging this tosyloxy derivative to access the desired optically active oxirane precursor. The use of this compound bypasses alternative, less efficient routes that would require resolution of a racemic mixture or use of less stereoselective reagents [1].

Asymmetric Synthesis Triazole Antifungals Friedel-Crafts Acylation

Superior Leaving Group Ability of the Tosylate Moiety for Nucleophilic Substitution

The tosyloxy group is an excellent leaving group, which is a key feature of the compound. A 2011 study explicitly states that 'Tosylate is often a better leaving group than halide' [1]. This class-level inference is directly applicable, as the tosyloxy group in tosyloxy-propionic acid chloride functions as a leaving group in nucleophilic substitution reactions. Its performance is superior to analogous compounds with halide leaving groups (e.g., chloride) in terms of reaction rate and avoidance of unwanted rearrangements [1].

Nucleophilic Substitution Leaving Group Tosylate

Bifunctional Reactivity as a Key Intermediate in Complex Molecule Synthesis

The compound's value is derived from its dual reactivity. The acid chloride moiety can be used to form amide bonds, while the tosyloxy group can subsequently undergo nucleophilic displacement. This bifunctional nature is explicitly documented in the patent literature, where a 'halo-or tosyloxy-acid chloride' is used as a crucial intermediate to construct pharmacologically active molecules [1]. The tosyloxy variant is preferred over the halo- analog for its balanced reactivity and stability profile [1].

Bifunctional Linker Pharmaceutical Intermediates Sequential Derivatization

Optimal Procurement Scenarios for Tosyloxy-Propionic Acid Chloride


Synthesis of Chiral Pharmaceutical Intermediates (e.g., Triazole Antifungals)

Procurement is optimal when developing a synthetic route for a chiral drug candidate, particularly triazole antifungals, where stereocontrolled installation of an aryl ketone moiety is required. The compound enables a concise Friedel-Crafts acylation to set a key stereocenter, avoiding the need for separate chiral resolution steps [1].

Construction of Bifunctional Linkers for Bioconjugation or Polymer Chemistry

This compound is ideal for creating heterobifunctional linkers. The acid chloride can be first reacted with an amine-bearing molecule (e.g., a drug, fluorophore, or polymer), followed by displacement of the tosyloxy group with a second nucleophile (e.g., a thiol). This sequential, chemoselective approach is supported by its use in complex molecule synthesis [3].

Stereochemical Inversion and Functional Group Interconversion

Procure when a project requires a chiral propionic acid derivative with a leaving group for clean SN2 inversion. The superior leaving group ability of the tosyloxy moiety, compared to halides [2], makes this compound the reagent of choice for reactions where high yield and stereochemical fidelity are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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